Functional Handle Identity: C2-Thiol vs. C2-PPA Linker-Conjugate vs. No Handle
The critical procurement-relevant distinction is the identity and reactivity of the functional group at the CDN 2′-position. 2',3'-cGAMP-C2-SH carries a free thiol (–SH) group, whereas the closest patent-related analog, 2',3'-cGAMP-C2-PPA, is a pre-assembled drug-linker conjugate containing a phosphorothioate–propanamide linker . Unmodified 2′,3′-cGAMP has no functional handle. InvivoGen's STG-982 carries a maleimide group rather than a thiol. The thiol handle on 2',3'-cGAMP-C2-SH allows the user complete freedom to select the linker chemistry (e.g., maleimide, disulfide, iodoacetamide) and linker length, whereas the PPA variant forces adoption of a pre-defined linker system .
| Evidence Dimension | Functional handle chemical identity at CDN 2′-position |
|---|---|
| Target Compound Data | Free thiol (–SH) |
| Comparator Or Baseline | 2',3'-cGAMP-C2-PPA: pre-conjugated phosphorothioate–propanamide drug-linker; 2',3'-cGAMP: no functional handle; STG-982: maleimide |
| Quantified Difference | Not applicable (qualitative structural identity) |
| Conditions | Molecular structure confirmed by SMILES: SCC[C@H]1[C@]2([H])... (target compound) vs. distinct SMILES for each comparator |
Why This Matters
Procurement of a thiol-bearing CDN rather than a pre-conjugated drug-linker or maleimide variant allows complete modularity in linker selection, which is critical for labs optimizing ADC drug-to-antibody ratio (DAR), solubility, and payload release kinetics.
